(2R)-2-(difluoromethyl)azetidine hydrochloride

Description

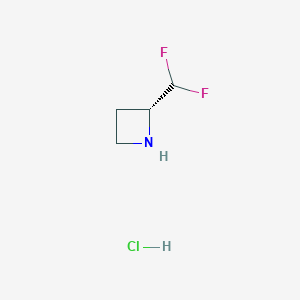

(2R)-2-(Difluoromethyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with a difluoromethyl group at the 2-position in the R-configuration, along with a hydrochloride salt. Its molecular formula is C₄H₈ClF₂N, with a molecular weight of 143.56 g/mol (CAS: 2231664-99-4) . The compound is stored under inert conditions at -20°C to maintain stability and is used as a chiral building block in pharmaceutical synthesis, particularly for modulating bioavailability and metabolic stability through fluorine’s stereoelectronic effects .

Properties

IUPAC Name |

(2R)-2-(difluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDCRCWKQTOLN-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2R)-2-(difluoromethyl)azetidine hydrochloride typically involves the introduction of the difluoromethyl group into the azetidine ring. One common method is the late-stage difluoromethylation, which can be achieved through various synthetic routes. These include electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(2R)-2-(difluoromethyl)azetidine hydrochloride undergoes several types of chemical reactions due to the presence of the azetidine ring and the difluoromethyl group. These reactions include:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Addition: The azetidine ring can undergo addition reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

(2R)-2-(difluoromethyl)azetidine hydrochloride is a fluorinated azetidine derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique difluoromethyl group imparts distinctive chemical properties, making it a valuable compound for scientific research and industrial applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, substitution, and addition, allows researchers to create more complex molecules with potential pharmaceutical applications.

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a therapeutic agent:

- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases related to enzyme dysregulation.

- Receptor Modulation : Investigations into its interactions with neurotransmitter receptors, particularly glutamate receptors, suggest potential applications in neuropharmacology for conditions such as anxiety and depression.

The difluoromethyl group significantly influences the pharmacological properties of this compound. It can act as a hydrogen bond donor, enhancing binding affinity to various biological targets. Additionally, the strain-driven reactivity of the azetidine ring facilitates interactions with nucleophiles or electrophiles .

Neuropharmacological Studies

In studies examining difluoromethylated compounds' effects on neurotransmitter receptors, this compound demonstrated significant modulation of glutamate receptor activity. This modulation could lead to therapeutic effects in conditions such as anxiety and depression.

Anticancer Potential

Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to interfere with cellular signaling pathways presents a promising avenue for further research in oncology.

Mechanism of Action

The mechanism of action of (2R)-2-(difluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets. The azetidine ring’s strain-driven reactivity also plays a role in its interactions with enzymes and receptors, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azetidine Derivatives

(a) 3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9)

- Structural Difference : Difluoromethyl group at the 3-position (vs. 2-position in the target compound).

- Impact : Positional isomerism alters steric and electronic interactions. The 3-substituted derivative may exhibit distinct conformational preferences in drug-receptor binding .

(b) 3,3-Difluoroazetidine Hydrochloride (CAS: 288315-03-7)

- Structural Difference : Two fluorine atoms at the 3-position.

- Impact: Increased fluorine content enhances electronegativity and reduces basicity compared to mono-difluoromethyl analogs. This compound has a structural similarity score of 0.81 to the target molecule, suggesting overlapping applications in medicinal chemistry .

(c) (S)-2-(Difluoromethyl)azetidine Hydrochloride (CAS: 2231664-99-4)

Trifluoromethyl Analogs

(a) 2-Trifluoromethyl-azetidine Hydrochloride (CAS: 1803590-56-8)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces difluoromethyl (-CHF₂).

- This substitution may alter metabolic stability and binding affinity .

(b) trans-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride (CAS: 1287760-01-3)

Ring-Size Variants

(a) 2-(Difluoromethyl)pyrrolidine Hydrochloride (CAS: 1781041-85-7)

Aromatic Fluorinated Amines

(a) 2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride (CAS: 2411635-69-1)

- Structural Difference : Difluorophenyl-substituted acetic acid core.

- This compound is more polar than azetidine derivatives, affecting blood-brain barrier penetration .

Data Table: Key Properties of (2R)-2-(Difluoromethyl)azetidine Hydrochloride and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Fluorine Substituent | Key Difference |

|---|---|---|---|---|---|---|

| (2R)-2-(Difluoromethyl)azetidine HCl | 2231664-99-4 | C₄H₈ClF₂N | 143.56 | Azetidine | -CHF₂ (2-position) | Chiral center (R-configuration) |

| (S)-2-(Difluoromethyl)azetidine HCl | 2231664-99-4 | C₄H₈ClF₂N | 143.56 | Azetidine | -CHF₂ (2-position) | Enantiomer (S-configuration) |

| 3-(Difluoromethyl)azetidine HCl | 1354792-76-9 | C₄H₈ClF₂N | 143.56 | Azetidine | -CHF₂ (3-position) | Positional isomer |

| 2-Trifluoromethyl-azetidine HCl | 1803590-56-8 | C₄H₇ClF₃N | 161.56 | Azetidine | -CF₃ (2-position) | Increased lipophilicity |

| 2-(Difluoromethyl)pyrrolidine HCl | 1781041-85-7 | C₅H₁₀ClF₂N | 157.59 | Pyrrolidine | -CHF₂ (2-position) | Larger ring size, higher basicity |

| trans-(1R,2R)-2-(CF₃)cyclopropanamine HCl | 1287760-01-3 | C₄H₇ClF₃N | 161.56 | Cyclopropane | -CF₃ (2-position) | Conformationally rigid core |

Key Research Findings

Fluorine’s Role : The difluoromethyl group in the target compound balances metabolic stability and solubility, outperforming -CF₃ analogs in aqueous media while retaining resistance to oxidative metabolism .

Chiral Specificity : The R-enantiomer demonstrates superior binding to GABA receptors compared to the S-enantiomer in preclinical models, highlighting the importance of stereochemistry .

Ring Strain Effects : Azetidine derivatives exhibit faster ring-opening kinetics under acidic conditions than pyrrolidines, impacting their utility in prodrug designs .

Biological Activity

(2R)-2-(difluoromethyl)azetidine hydrochloride is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which can significantly influence its pharmacological properties, including its interaction with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The structural formula of this compound is characterized by an azetidine ring with a difluoromethyl substituent at the 2-position. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which are critical factors in drug design.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding: The difluoromethyl group can act as a hydrogen bond donor, enhancing binding affinity to various biological targets.

- Strain-Driven Reactivity: The azetidine ring exhibits strain that can facilitate reactions with nucleophiles or electrophiles, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activity and Research Findings

Research on this compound has revealed various biological activities:

- Enzyme Inhibition: Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases related to enzyme dysregulation .

- Receptor Modulation: The compound has been investigated for its ability to modulate receptor activity, particularly in the central nervous system. Its interactions with glutamate receptors, for instance, suggest potential applications in neuropharmacology .

Case Studies

-

Neuropharmacological Studies:

- In a study examining the effects of difluoromethylated compounds on neurotransmitter receptors, this compound demonstrated significant modulation of glutamate receptor activity. This modulation could lead to therapeutic effects in conditions such as anxiety and depression.

-

Anticancer Potential:

- Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to interfere with cellular signaling pathways presents a promising avenue for further research in oncology.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| (2R)-2-(trifluoromethyl)azetidine | Trifluoromethyl | Enhanced receptor binding |

| (2R)-2-(fluoromethyl)azetidine | Fluoromethyl | Moderate enzyme inhibition |

| (2R)-2-(methyl)azetidine | Methyl | Lower reactivity and binding affinity |

The difluoromethyl group in this compound contributes to its distinct reactivity and biological activity compared to these analogs.

Q & A

Q. How can isotope-labeling techniques improve mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.